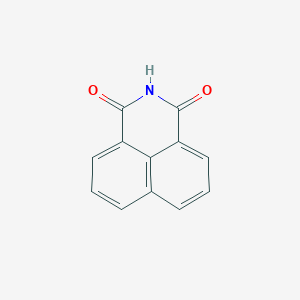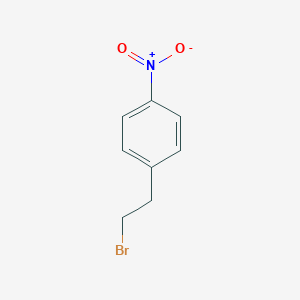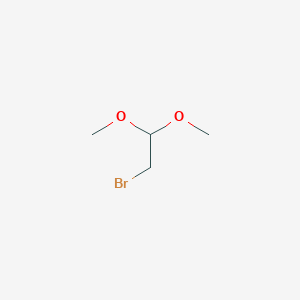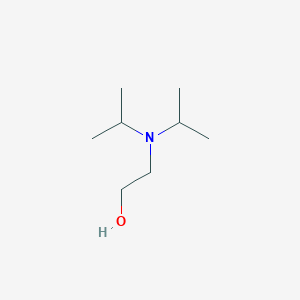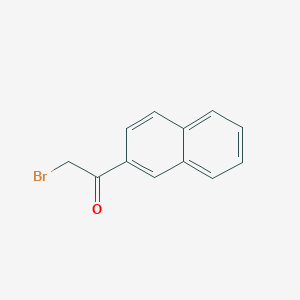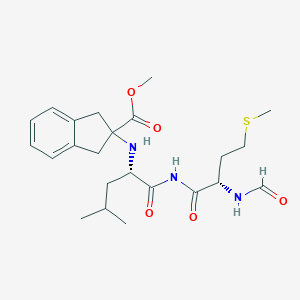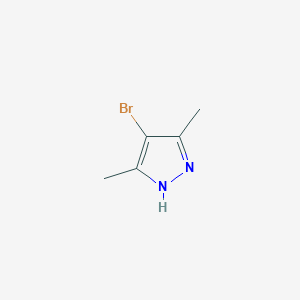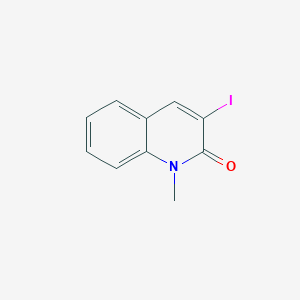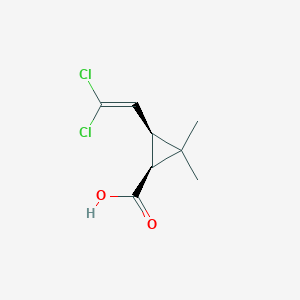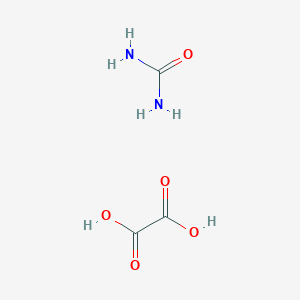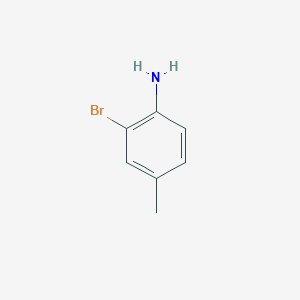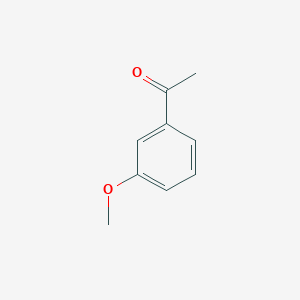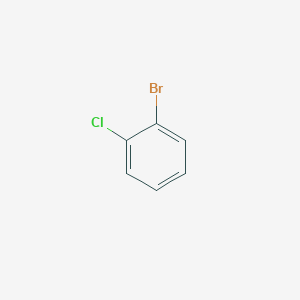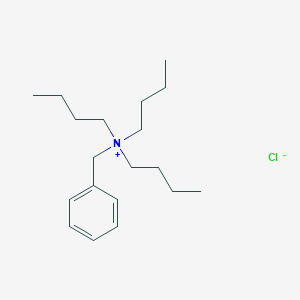![molecular formula C25H39NO2 B146040 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine CAS No. 132213-87-7](/img/structure/B146040.png)
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine, also known as AM-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and is known to produce psychoactive effects similar to those of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central and peripheral nervous systems, respectively. Upon binding to these receptors, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine activates a signaling cascade that leads to the modulation of various physiological processes such as pain perception, appetite, and mood. It is also known to inhibit the reuptake of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which further contributes to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine are similar to those of natural cannabinoids found in the cannabis plant. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also has analgesic, anti-inflammatory, and anti-emetic properties. However, it is important to note that the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has several advantages as a tool in laboratory experiments. It is highly potent and selective for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in laboratory experiments. Due to its psychoactive effects, it can be difficult to distinguish between the direct effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the endocannabinoid system and its indirect effects on behavior and cognition. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs may confound experimental results.
Direcciones Futuras
There are several future directions for research on 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. Another area of interest is the elucidation of its mechanism of action at the molecular level, which could lead to the development of more selective and potent cannabinoid receptor agonists. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs need to be further investigated to ensure its safety for human use.
Métodos De Síntesis
The synthesis of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(aminobutyl)amine to yield 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine as a white powder. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been used as a tool in neuroscience research to study the role of the endocannabinoid system in various physiological and pathological processes.
Propiedades
Número CAS |
132213-87-7 |
|---|---|
Nombre del producto |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
Fórmula molecular |
C25H39NO2 |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
InChI |
InChI=1S/C25H39NO2/c1-5-6-7-10-19-16-22(27-14-9-8-13-26)24-20-15-18(2)11-12-21(20)25(3,4)28-23(24)17-19/h11,16-17,20-21H,5-10,12-15,26H2,1-4H3/t20-,21-/m1/s1 |
Clave InChI |
KOKUPFYJFKJKGA-NHCUHLMSSA-N |
SMILES isomérico |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OCCCCN |
SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
SMILES canónico |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



